molecular formula C11H9ClO2 B8803631 1-Chloro-7-methoxynaphthalen-2-OL

1-Chloro-7-methoxynaphthalen-2-OL

Cat. No.: B8803631
M. Wt: 208.64 g/mol
InChI Key: OVIRRCYMDMBHJJ-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxynaphthalen-2-OL is a naphthalene derivative featuring chlorine, methoxy (-OCH₃), and hydroxyl (-OH) substituents at positions 1, 7, and 2, respectively (molecular formula: C₁₀H₇ClO₂). The electron-withdrawing chlorine and electron-donating methoxy groups may influence its electronic properties, solubility, and reactivity. The analysis below relies on structurally related naphthalene derivatives to infer key properties and behaviors.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

1-chloro-7-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H9ClO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3

InChI Key

OVIRRCYMDMBHJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 1-Chloro-7-methoxynaphthalen-2-OL and selected analogs:

Compound Name Molecular Formula Substituents (Position) CAS Number Key Features Reference
This compound C₁₀H₇ClO₂ Cl (1), OCH₃ (7), OH (2) Not Provided Halogenated naphthol -
(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone C₁₈H₁₃ClO₃ Cl (Ph ring), OCH₃ (7), OH (2), ketone (1) - Aroylated derivative; ketone group enhances π-conjugation
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol C₁₇H₁₃BrClNO Br (6), Cl (Ph ring), OH (2), NH₂ (side chain) - Bromo substituent increases steric bulk; amino group enables H-bonding
2-(Trifluoromethyl)naphthalene-7-methanol C₁₂H₉F₃O CF₃ (2), CH₂OH (7) - CF₃ (strong EWG); hydroxymethyl enhances solubility
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride C₁₁H₁₆ClNO₂ NH₂ (2), OCH₃ (7), OH (1), partially saturated ring 91247-12-0 Reduced aromaticity; hydrochloride salt improves stability

Key Observations:

  • In contrast, the trifluoromethyl (-CF₃) group in ’s compound is a stronger electron-withdrawing group, which may significantly alter reactivity and intermolecular interactions . The methoxy group at position 7 in the target compound is electron-donating, which could stabilize adjacent positions via resonance. This contrasts with the hydroxymethyl (-CH₂OH) group in ’s compound, which introduces both polarity and hydrogen-bonding capacity .
  • Functional Group Diversity: The ketone in ’s compound introduces a planar, conjugated system, likely increasing UV absorption and crystallinity compared to the target compound’s hydroxyl group . The amino group in and ’s compounds facilitates hydrogen bonding and salt formation (e.g., hydrochloride in ), enhancing solubility and stability in polar solvents .

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